molecular formula C23H22N4O2S B2467553 N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-64-4

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2467553
CAS No.: 1021227-64-4
M. Wt: 418.52
InChI Key: YWQMGLLVXBFTBR-UHFFFAOYSA-N
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Description

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, an indole moiety, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Indole Moiety: The indole group can be introduced via a nucleophilic substitution reaction where the indole reacts with an appropriate electrophile.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the thiazole-indole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkyl halides, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the benzamide group may produce benzylamine derivatives.

Mechanism of Action

The mechanism of action of N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The indole and thiazole moieties play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: This compound also features an indole moiety and is studied for its anticancer properties.

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: This compound contains a thiazole ring and is known for its anticonvulsant activity.

Uniqueness

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific combination of indole, thiazole, and benzamide groups. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-21(24-13-12-17-14-25-20-9-5-4-8-19(17)20)11-10-18-15-30-23(26-18)27-22(29)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2,(H,24,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQMGLLVXBFTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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